N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

Catalog No.
S12493680
CAS No.
764655-50-7
M.F
C25H26N2O5
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]...

CAS Number

764655-50-7

Product Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C25H26N2O5/c1-3-30-24-15-20(9-14-23(24)28)16-26-27-25(29)18(2)32-22-12-10-21(11-13-22)31-17-19-7-5-4-6-8-19/h4-16,18,28H,3,17H2,1-2H3,(H,27,29)/b26-16+

InChI Key

ZOLNTHJVYXCLCH-WGOQTCKBSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)O

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide is a complex organic compound characterized by a unique structural configuration that includes a benzamide backbone with multiple functional groups. The molecular formula for this compound is C25H26N2O4, and it has a molecular weight of approximately 434.5 g/mol. This compound features an ethoxy group, a hydroxy group, and a methoxy group, which contribute to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide can be attributed to its functional groups. Key reactions may include:

  • Condensation Reactions: The amine and carbonyl groups can participate in condensation reactions, forming imines or amides.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
  • Substitution Reactions: The presence of methoxy and ethoxy groups allows for electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic chemistry.

These reactions highlight the compound's potential in various synthetic applications.

Research indicates that N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide exhibits promising biological activities. It has been investigated for:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects: Its structural features suggest possible anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

These properties make it a candidate for further exploration in drug development.

The synthesis of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide typically involves several steps:

  • Formation of the Amino Compound: The initial step may involve the reaction of 3-ethoxy-4-hydroxybenzaldehyde with an appropriate amine to form the corresponding imine.
  • Coupling Reaction: This intermediate can then be coupled with 4-phenylmethoxyphenol under suitable conditions to yield the target compound.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve the desired purity level.

Industrial methods may adapt these steps for large-scale production, focusing on efficiency and cost-effectiveness .

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Pharmaceutical Research: Its unique structure makes it suitable for studies aimed at understanding drug interactions and mechanisms of action.
  • Agricultural Chemistry: Potential antimicrobial properties could lead to applications in agrochemicals for crop protection.

Interaction studies are crucial for understanding how N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide exerts its biological effects. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Understanding the pathways through which the compound influences cellular processes.
  • Toxicity Assessment: Evaluating the safety profile of the compound through various in vitro and in vivo studies.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
N-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzamidePyrazole ringAnticancer
5-(4-methoxyphenyl)-1,2,4-triazoleTriazole ringAntimicrobial
N-(2-hydroxyethyl)-N'-(3-methoxybenzoyl)hydrazineHydroxy groupAntimicrobial

The uniqueness of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide lies in its specific combination of functional groups and structural features that enhance its biological activity compared to these similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

434.18417193 g/mol

Monoisotopic Mass

434.18417193 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-09

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